molecular formula C20H20F3N3O3 B6581504 3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1207022-63-6

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea

货号 B6581504
CAS 编号: 1207022-63-6
分子量: 407.4 g/mol
InChI 键: DNWURUSPAPMINI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C25H24N4O5 . It is related to Apixaban (BMS-562247), a direct inhibitor of activated factor X (FXa), which is in development for the prevention and treatment of various thromboembolic diseases .

科学研究应用

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea has a variety of applications in scientific research. It is used as a receptor for various molecules, such as organic acids, amino acids, and peptides. It is also used as a building block for more complex molecules, such as peptides and proteins. Additionally, it has been used as a ligand for metal ions, such as zinc and copper, and has been used in the synthesis of biomolecules.

作用机制

Target of Action

The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, thereby reducing thrombin generation . This leads to a decrease in the formation of blood clots, which is beneficial in the prevention and treatment of various thromboembolic diseases .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban results in a reduction in thrombin generation, leading to a decrease in blood clot formation . This has been shown to have antithrombotic efficacy in pre-clinical studies in animal models . The compound has been developed for the prevention and treatment of various thromboembolic diseases .

Action Environment

实验室实验的优点和局限性

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea has a variety of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of experiments. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it unsuitable for large-scale experiments.

未来方向

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea has a variety of potential future applications. It could be used in the development of new drugs, as it has been found to act as an inhibitor of enzymes, such as proteases and phosphatases. Additionally, it could be used in the development of new materials, as it has been found to form strong hydrogen bonds and coordination bonds with metal ions. Furthermore, it could be used in the development of new biomolecules, as it has been found to bind to various receptors. Finally, it could be used in the development of new catalysts, as it has been found to act as a receptor for various molecules.

合成方法

3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea can be synthesized through a variety of methods. One method involves the condensation of 4-methoxy-3-phenyl-2-oxopiperidine with 2-(trifluoromethyl)phenyl isocyanate. This reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent, such as acetonitrile. The product is then purified by recrystallization from a suitable solvent.

属性

IUPAC Name

1-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-17-10-9-13(12-16(17)26-11-5-4-8-18(26)27)24-19(28)25-15-7-3-2-6-14(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWURUSPAPMINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。